![molecular formula C12H21NO4 B1528012 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid CAS No. 1245642-77-6](/img/structure/B1528012.png)
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
Overview
Description
“1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1245642-77-6 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.3 . It is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Tert-Butyloxycarbonylation Reagents
The use of tert-butyloxycarbonyl (Boc) protecting groups is fundamental in organic synthesis, especially for the protection of amines. A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been described for its effectiveness in tert-butoxycarbonylation. This reagent shows chemoselectivity and high yield under mild conditions for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base (Saito et al., 2006).
Synthesis of Pyrroles and Bicyclic Analogues
The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been utilized to synthesize polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This reaction is facilitated by a catalytic amount of Pd(OAc)2 and a stoichiometric amount of tert-butylamine, highlighting the versatility of using tert-butoxy derivatives in complex organic syntheses (Qiu et al., 2017).
Radical Reactions and Nucleophilic Substitutions
Tert-butyloxycarbonyl protected compounds serve as versatile intermediates in radical reactions and nucleophilic substitutions. For instance, tert-butyl phenylazocarboxylates have shown to be effective substrates for nucleophilic substitutions and radical reactions, providing a pathway to functionalize the benzene ring under mild conditions (Jasch et al., 2012).
Antimicrobial Activity of Pyrrolidine Derivatives
Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has demonstrated significant antimicrobial activity. This synthesis utilizes 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate as a precursor, underscoring the importance of tert-butoxy derivatives in medicinal chemistry research (Sreekanth & Jha, 2020).
Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers
Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, highlights the application of tert-butoxy derivatives in creating polymers with potential for advanced materials. These monomers undergo polymerization to afford polymers with unique properties, such as large specific rotations, indicating helical conformations (Gao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOZPCFILJMJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



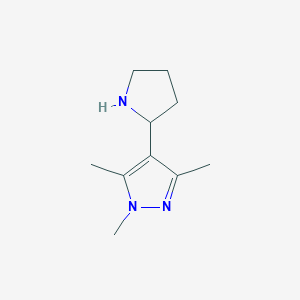
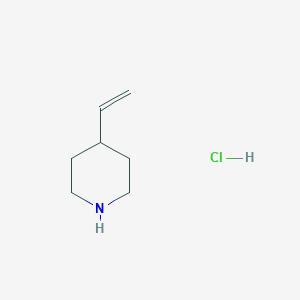
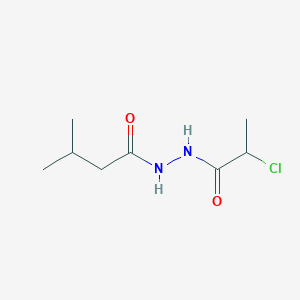

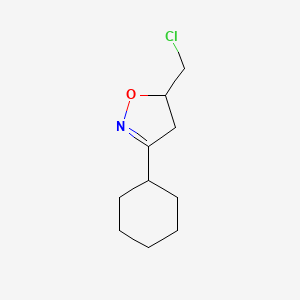
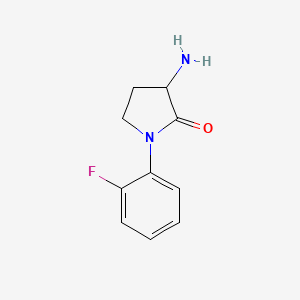

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)

![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)
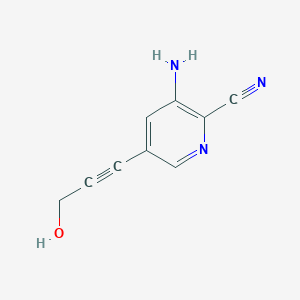
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)